molecular formula C15H23N3O6 B066720 Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) CAS No. 169128-49-8

Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)

Cat. No. B066720
M. Wt: 341.36 g/mol
InChI Key: GWUHGQREXZPKLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a chemical compound that has been extensively studied for its potential use as a drug in various scientific research applications. This compound is also known by the name of carbaryl and is a carbamate insecticide that is commonly used in agriculture. In

Mechanism Of Action

The mechanism of action of carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which results in the overstimulation of cholinergic receptors. This overstimulation can lead to a variety of physiological effects, including muscle spasms, convulsions, and respiratory failure.

Biochemical And Physiological Effects

Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has a variety of biochemical and physiological effects. This compound has been shown to inhibit acetylcholinesterase activity, which can lead to an accumulation of acetylcholine in the synaptic cleft. This accumulation can result in a variety of physiological effects, including muscle spasms, convulsions, and respiratory failure.

Advantages And Limitations For Lab Experiments

The advantages of using carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) in lab experiments include its ability to inhibit acetylcholinesterase activity, making it a useful tool for studying the cholinergic system. Additionally, this compound has insecticidal properties, making it a potential candidate for use in pest control research. The limitations of using carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) in lab experiments include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research involving carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1). One area of research could focus on the development of new drugs based on the structure of carbaryl for the treatment of Alzheimer's disease. Additionally, research could focus on the development of new insecticides based on the structure of carbaryl for use in pest control. Finally, research could focus on the development of new methods for the synthesis and purification of carbaryl to improve its safety and efficacy.
Conclusion:
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a chemical compound that has been extensively studied for its potential use as a drug in various scientific research applications. This compound has been shown to have anticholinesterase activity, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been shown to have insecticidal properties, making it a potential candidate for use in pest control. Further research is needed to explore the potential applications of this compound and to develop new drugs and insecticides based on its structure.

Synthesis Methods

The synthesis of carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) involves the reaction of 2-(diethylamino)ethyl chloride with 3-pyridylmagnesium bromide to form 2-((diethylamino)methyl)-3-pyridinyl magnesium chloride. This compound is then reacted with dimethyl carbamate to form carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1).

Scientific Research Applications

Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been extensively studied for its potential use in scientific research. This compound has been shown to have anticholinesterase activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been shown to have insecticidal properties, making it a potential candidate for use in pest control.

properties

CAS RN

169128-49-8

Product Name

Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)

Molecular Formula

C15H23N3O6

Molecular Weight

341.36 g/mol

IUPAC Name

[2-(diethylaminomethyl)pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid

InChI

InChI=1S/C13H21N3O2.C2H2O4/c1-5-16(6-2)10-11-12(8-7-9-14-11)18-13(17)15(3)4;3-1(4)2(5)6/h7-9H,5-6,10H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

GWUHGQREXZPKLJ-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O

Canonical SMILES

CCN(CC)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O

Other CAS RN

169128-49-8

synonyms

2-((Diethylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioate (1 :1)

Origin of Product

United States

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